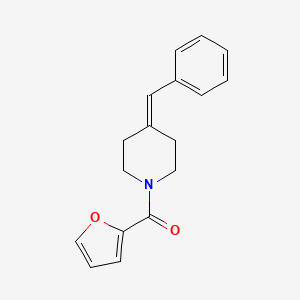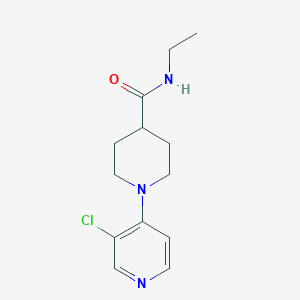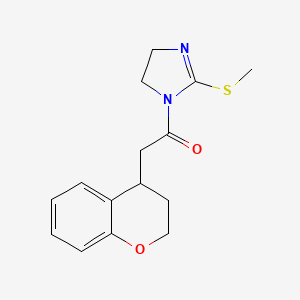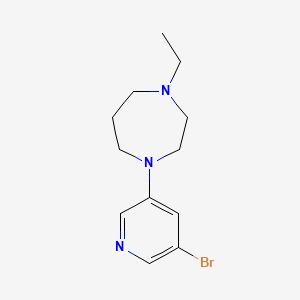
(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone, also known as BFMM, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the brain and its potential as a treatment for various diseases. In
作用機序
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone is not fully understood, but it is believed to involve its interaction with the dopamine D2 receptor. This receptor is involved in a number of physiological processes, including movement, mood, and reward. By binding to this receptor, (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone may be able to modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been found to have anxiolytic effects, suggesting that it could be used as a treatment for anxiety disorders.
実験室実験の利点と制限
One advantage of using (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
将来の方向性
There are a number of future directions for research on (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone. One area of interest is its potential use as a treatment for anxiety disorders. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Additionally, (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and schizophrenia. Finally, more research is needed to fully understand the mechanism of action of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone and its potential interactions with other receptors and neurotransmitters in the brain.
In conclusion, (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone is a chemical compound that has been widely studied for its potential use in scientific research. Its high affinity for the dopamine D2 receptor and its potential as a treatment for various diseases make it a promising tool for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone involves the reaction of 4-benzylidenepiperidine with furan-2-carbaldehyde in the presence of a catalyst. This reaction results in the formation of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone, which can then be purified and used in scientific research.
科学的研究の応用
(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone has been studied for its potential use in a number of scientific research applications. One area of interest is its interaction with certain receptors in the brain, specifically the dopamine D2 receptor. (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone has been found to bind to this receptor with high affinity, suggesting that it could be used as a tool to study the role of this receptor in various diseases.
特性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPAAMEZZUIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)



![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)


![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)

![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
